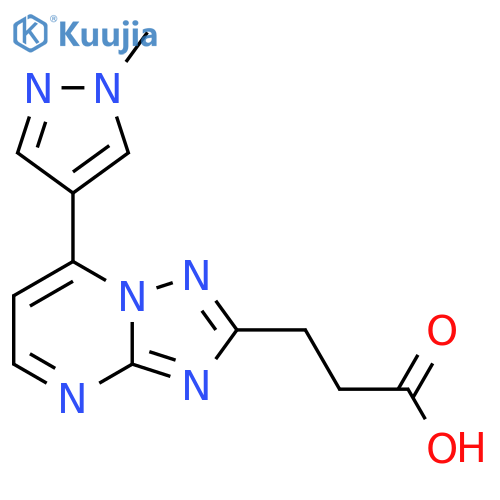Cas no 1170616-38-2 (3-7-(1-methyl-1H-pyrazol-4-yl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid)
3-7-(1-メチル-1H-ピラゾール-4-イル)-1,2,4-トリアゾロ[1,5-a]ピリミジン-2-イルプロパン酸は、高度に特異的な薬理活性を示す有機化合物です。その分子構造は、1,2,4-トリアゾロ[1,5-a]ピリミジン骨格を中核とし、1-メチル-1H-ピラゾール-4-イル基とプロパン酸鎖が修飾されています。この化合物の特筆すべき特性は、優れた生体利用能と標的選択性であり、特にキナーゼ阻害剤としての潜在的な応用が期待されています。カルボキシル基の存在により、水溶性が向上し、製剤化の容易性が特徴です。また、分子内の複素環構造が標的タンパク質との強い相互作用を可能にし、高い親和性を示します。

1170616-38-2 structure
商品名:3-7-(1-methyl-1H-pyrazol-4-yl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid
CAS番号:1170616-38-2
MF:C12H12N6O2
メガワット:272.262681007385
MDL:MFCD10001662
CID:4682916
PubChem ID:25248785
3-7-(1-methyl-1H-pyrazol-4-yl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(7-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
- 3-[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- STK353524
- SBB026602
- 3-[7-(1-methylpyrazol-4-yl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-2-yl]propan oic acid
- 3-7-(1-methyl-1H-pyrazol-4-yl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid
-
- MDL: MFCD10001662
- インチ: 1S/C12H12N6O2/c1-17-7-8(6-14-17)9-4-5-13-12-15-10(16-18(9)12)2-3-11(19)20/h4-7H,2-3H2,1H3,(H,19,20)
- InChIKey: VDLNXASBRYYHTA-UHFFFAOYSA-N
- ほほえんだ: OC(CCC1N=C2N=CC=C(C3C=NN(C)C=3)N2N=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 368
- トポロジー分子極性表面積: 98.2
3-7-(1-methyl-1H-pyrazol-4-yl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-232049-5.0g |
3-[7-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1170616-38-2 | 95% | 5.0g |
$2642.0 | 2024-06-20 | |
| Enamine | EN300-232049-1.0g |
3-[7-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1170616-38-2 | 95% | 1.0g |
$881.0 | 2024-06-20 | |
| Enamine | EN300-232049-0.25g |
3-[7-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1170616-38-2 | 95% | 0.25g |
$436.0 | 2024-06-20 | |
| Enamine | EN300-232049-1g |
3-[7-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1170616-38-2 | 95% | 1g |
$881.0 | 2023-09-15 | |
| A2B Chem LLC | AJ06789-100mg |
3-(7-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
1170616-38-2 | 95% | 100mg |
$560.00 | 2024-04-20 | |
| 1PlusChem | 1P00JGAT-10g |
3-[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1170616-38-2 | 95% | 10g |
$6051.00 | 2023-12-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311927-2.5g |
3-[7-(1-methyl-1h-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1170616-38-2 | 97% | 2.5g |
¥41601.00 | 2024-08-09 | |
| A2B Chem LLC | AJ06789-250mg |
3-(7-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
1170616-38-2 | 95% | 250mg |
$713.00 | 2024-04-20 | |
| Enamine | EN300-232049-0.1g |
3-[7-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1170616-38-2 | 95% | 0.1g |
$306.0 | 2024-06-20 | |
| Enamine | EN300-232049-2.5g |
3-[7-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1170616-38-2 | 95% | 2.5g |
$1541.0 | 2024-06-20 |
3-7-(1-methyl-1H-pyrazol-4-yl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
1170616-38-2 (3-7-(1-methyl-1H-pyrazol-4-yl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid) 関連製品
- 4964-69-6(5-Chloroquinaldine)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
